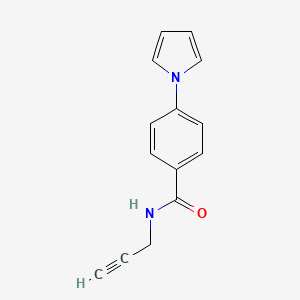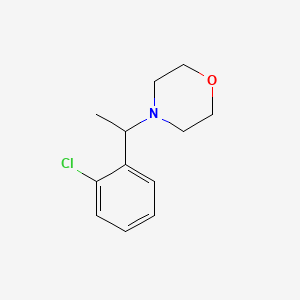
4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide, also known as BRP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BRP belongs to the class of pyrrole carboxamides and has a molecular formula of C8H7BrN2O.
Wirkmechanismus
4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide exerts its therapeutic effects through the inhibition of the enzyme glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is involved in various cellular processes such as cell growth, apoptosis, and inflammation. Inhibition of GSK-3β has been shown to have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide in lab experiments is its specificity towards GSK-3β inhibition. This allows for targeted therapeutic effects without affecting other cellular processes. However, one limitation of 4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide. One direction is to further study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential use in combination therapy with other drugs for the treatment of cancer. Additionally, the development of more water-soluble derivatives of 4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide could expand its use in various lab experiments.
In conclusion, 4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide is a chemical compound with potential therapeutic properties that has gained significant attention in scientific research. Its specificity towards GSK-3β inhibition and various therapeutic effects make it a promising candidate for the treatment of various diseases. Further research and development of 4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide could lead to new and innovative treatments for various diseases.
Synthesemethoden
4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide can be synthesized through a multistep process involving the reaction of 2,5-dimethoxytetrahydrofuran with 2-bromoacetyl bromide, followed by the reaction of the resulting product with propargylamine. The final product is obtained by the reaction of the intermediate with acetic anhydride and pyridine.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide has been found to have potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-2-3-10-8(12)7-4-6(9)5-11-7/h1,4-5,11H,3H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAZHDPBFWCHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=CN1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(prop-2-YN-1-YL)-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

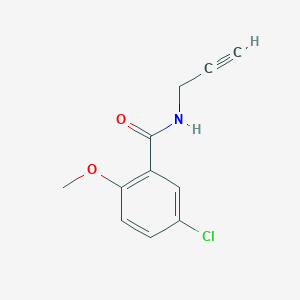


![4-[(E)-3-quinoxalin-2-ylprop-2-enoyl]piperazin-2-one](/img/structure/B7537116.png)
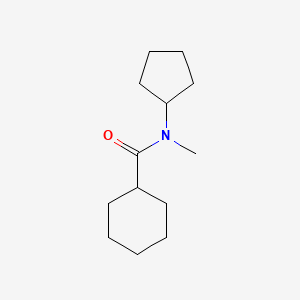
![2-fluoro-N~1~-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl]-1-benzenesulfonamide](/img/structure/B7537120.png)
![2-bromo-N~1~-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl]-1-benzenesulfonamide](/img/structure/B7537124.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide](/img/structure/B7537129.png)
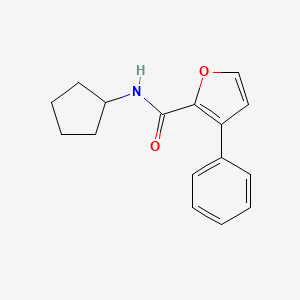
![[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 6-oxo-1-propylpyridazine-3-carboxylate](/img/structure/B7537140.png)
![4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B7537147.png)
![2-(2-chlorophenoxy)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7537154.png)
